3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
Description
This compound (CAS: 375-1350-9758, VI111) is an imidazo[4,5-b]pyridine derivative with a carbohydrazide functional group at position 7. Its molecular formula is C₁₄H₁₇N₅O (MW: 271.32 g/mol) . Structurally, it features:
- Imidazo[4,5-b]pyridine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 7.
- Substituents: 2-Methyl group: Enhances steric bulk and influences electronic properties. 5-Phenyl group: Introduces aromatic interactions for target binding. 3-(2-Hydroxyethyl): Improves solubility and hydrogen-bonding capacity.
This compound is part of a broader class of imidazo[4,5-b]pyridine derivatives studied for their kinase-inhibitory and anticancer activities .
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C16H17N5O2/c1-10-18-14-12(16(23)20-17)9-13(11-5-3-2-4-6-11)19-15(14)21(10)7-8-22/h2-6,9,22H,7-8,17H2,1H3,(H,20,23) |
InChI Key |
FTKQAICOBYRFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the imidazo-pyridine core.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and suitable alkylating or arylating agents.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced hydrazine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Biology: In biological research, it is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of novel catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares VI111 with structurally related compounds:
Key Observations:
Core Heterocycle :
- Imidazo[4,5-b]pyridine (VI111, 209874) vs. Thiazolo[4,5-b]pyridine (VI101, VI102):
- The imidazo core contains two nitrogen atoms, while the thiazolo core includes a sulfur atom. This difference alters electronic properties and binding affinities. For example, thiazolo derivatives in demonstrated anticancer activity via thiazolo[4,5-b]pyridin-2-one scaffolds, whereas imidazo derivatives are linked to kinase inhibition .
Substituent Effects: 5-Phenyl (VI111) vs. 3-(2-Hydroxyethyl): Present in VI111 and 209874, this group improves aqueous solubility compared to hydrophobic substituents (e.g., difluoromethyl in VI129) . 7-Carbohydrazide: A conserved moiety in VI111, VI101, and VI102, likely critical for hydrogen bonding or chelation with biological targets .
Biological Activity :
- Imidazo derivatives (VI111, 209874) are hypothesized as kinase inhibitors due to structural similarity to optimized imidazo[4,5-b]pyridine-based inhibitors in and .
- Thiazolo derivatives (VI101) showed explicit anticancer activity in , attributed to their ability to modify cell-cycle progression .
Computational Modeling
Such models could aid in optimizing VI111’s substituents for enhanced target binding.
Biological Activity
The compound 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a member of the imidazo[4,5-b]pyridine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.335 g/mol
- CAS Number : [Not specified in search results]
The structural attributes of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds similar to 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide exhibit significant anticancer potential. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
| Study 2 | A549 | 26 | Induction of apoptosis |
| Study 3 | NCI-H460 | 0.39 | Autophagy induction without apoptosis |
| Study 4 | HepG2 | 17.82 | Cytotoxicity via microtubule disassembly |
- Kinase Inhibition : Compounds in this class often inhibit key protein kinases such as EGFR and CDK2, leading to cell cycle arrest.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines, a critical mechanism for anticancer activity.
- Autophagy Induction : Some studies report that these compounds can induce autophagy, a process that can either promote or inhibit cancer cell survival depending on the context.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in MCF-7 and NCI-H460 cells with IC50 values indicating potent activity.
- Comparative Analysis : Research comparing this compound with established anticancer agents showed that it exhibited superior efficacy against certain cancer types, particularly those resistant to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
